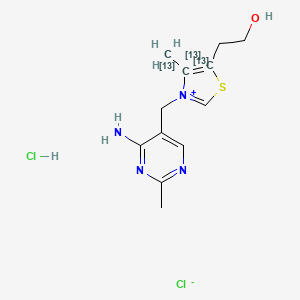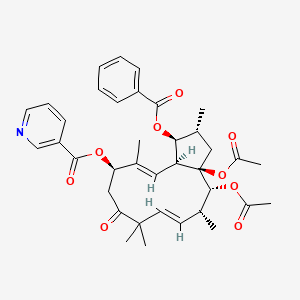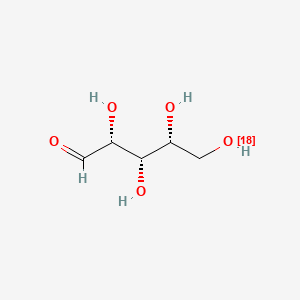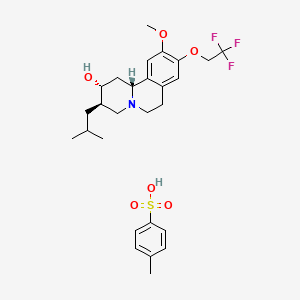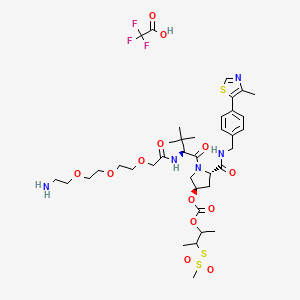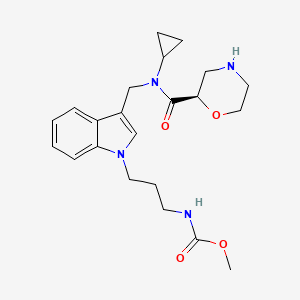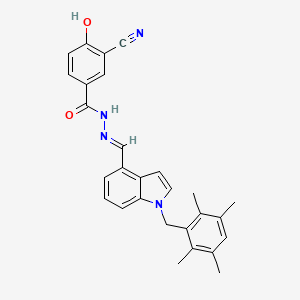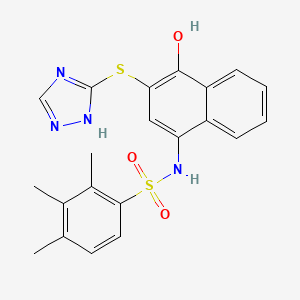
Sirt1/2-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirt1/2-IN-4 is a potent inhibitor of the sirtuin family of proteins, specifically targeting SIRT1, SIRT2, and SIRT3. These proteins are NAD±dependent deacetylases involved in various biological processes, including aging, metabolism, and stress response. This compound has shown potential anticancer properties by inhibiting the deacetylation of p53, a tumor suppressor protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Sirt1/2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Sirt1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.
Biology: Investigated for its effects on cellular processes like aging, metabolism, and stress response.
Medicine: Explored for its potential anticancer properties by inhibiting the deacetylation of p53 and other tumor suppressor proteins.
Wirkmechanismus
Sirt1/2-IN-4 exerts its effects by inhibiting the activity of sirtuin proteins, specifically SIRT1, SIRT2, and SIRT3. These proteins are involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting their activity, this compound disrupts the regulation of key biological processes, such as gene expression, DNA repair, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sirtinol: Another potent inhibitor of SIRT1 and SIRT2, known for its anticancer activities.
EX527: A selective inhibitor of SIRT1, used in research for its neuroprotective effects.
SRT2104: An activator of SIRT1, investigated for its potential therapeutic applications in aging and metabolic diseases .
Uniqueness of Sirt1/2-IN-4
This compound is unique due to its ability to inhibit multiple sirtuin proteins (SIRT1, SIRT2, and SIRT3) with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the role of sirtuins in various biological processes and diseases .
Eigenschaften
Molekularformel |
C21H20N4O3S2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-12-8-9-19(14(3)13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24) |
InChI-Schlüssel |
CNBCIGYQUBSQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


